molecular formula C16H15ClFNO2S B2921010 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide CAS No. 1396794-83-4

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide

Cat. No.: B2921010
CAS No.: 1396794-83-4
M. Wt: 339.81
InChI Key: JXRKHLIZAWWADM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide is a complex organic compound that features a benzamide core substituted with chlorine, fluorine, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chlorine and fluorine substituents. The thiophene ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and functional group diversity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-fluorobenzamide
  • 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-chlorobenzamide
  • 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-bromobenzamide

Uniqueness

The uniqueness of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and thiophene substituents provides a unique set of interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKHLIZAWWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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